Lipophilicity Cliff: 4'-Hydroxyheptanophenone's 1.5-Unit LogP Increase Over C4 Analogue
4'-Hydroxyheptanophenone (C7) exhibits a predicted LogP (octanol-water partition coefficient) of 3.55–4.08, representing a >1.5-unit increase compared to the C4 analogue 4'-hydroxybutyrophenone (LogP ~2.5) [1]. This significant lipophilicity cliff is a direct consequence of the longer heptanoyl chain, translating to a higher predicted bioconcentration factor (ACD/BCF 418–487) versus expected lower BCF for shorter-chain analogues .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.55 (experimental from Molbase) to 4.08 (ACD/Labs predicted) |
| Comparator Or Baseline | 4'-Hydroxybutyrophenone (C4): LogP ~2.5 (predicted) |
| Quantified Difference | Increase of ≥1.05 log units (>11-fold in partition coefficient) |
| Conditions | In silico prediction; experimental LogP from Molbase database. |
Why This Matters
This large difference in lipophilicity dictates a compound's suitability for membrane permeability assays, extraction protocols, and its bioaccumulation potential, making C7 a fundamentally different tool than shorter-chain analogs.
- [1] Molbase. 4'-Hydroxyheptanophenone (CAS 14392-72-4). LogP: 3.54530. http://qiye.molbase.cn/ (accessed 2026). View Source
